NH-Naftopidil - 133024-36-9

NH-Naftopidil

Catalog Number: EVT-1210622
CAS Number: 133024-36-9
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Naftopidil belongs to the class of drugs known as alpha-1 adrenoceptor antagonists. It is particularly noted for its high selectivity for the alpha-1D adrenergic receptor subtype, which differentiates it from other medications in the same category, such as tamsulosin and silodosin. This selectivity is believed to contribute to its effectiveness in alleviating urinary symptoms associated with benign prostatic hyperplasia while minimizing side effects typically associated with non-selective alpha blockers .

Synthesis Analysis

The synthesis of Naftopidil has been described in various studies, focusing on its chemical structure and the methods employed to produce it. One common synthetic route involves the reaction of 4-chlorobenzylamine with 1-(2-methoxyphenyl)-piperazine, followed by additional steps that introduce functional groups necessary for its biological activity.

Key parameters during synthesis include:

  • Temperature: Typically maintained at controlled levels to optimize yield.
  • Reaction Time: Varies depending on the specific method used but is generally in the range of several hours.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product from by-products and unreacted materials.

The synthesis process can be complex, often requiring careful monitoring of reaction conditions to ensure high purity and yield of Naftopidil .

Molecular Structure Analysis

Naftopidil's molecular structure is characterized by a piperazine ring, an indole moiety, and various substituents that confer its pharmacological properties. The empirical formula for Naftopidil is C23H28N4O3C_{23}H_{28}N_{4}O_{3}, with a molecular weight of approximately 420.49 g/mol.

Structural Features

  • Piperazine Ring: Displays a chair conformation, which is essential for its interaction with adrenergic receptors.
  • Intramolecular Hydrogen Bonds: These contribute to the stability and conformation of the molecule, influencing its biological activity.
  • Dihedral Angles: The angle between aromatic planes can affect how well the compound fits into receptor binding sites .

Crystallographic studies have shown that Naftopidil forms stable structures through both intramolecular and intermolecular hydrogen bonding, which are critical for its pharmacological efficacy .

Chemical Reactions Analysis

Naftopidil undergoes various chemical reactions during metabolism, primarily involving glucuronidation and cytochrome P450-mediated transformations. The metabolic pathways include:

  • Glucuronidation: This phase II metabolic process significantly affects Naftopidil's bioavailability. Studies indicate that human UDP-glucuronosyltransferases play a major role in this process .
  • Cytochrome P450 Metabolism: Enzymes such as CYP2C9 and CYP2C19 are involved in the oxidative metabolism of Naftopidil, leading to demethylation and hydroxylation reactions that further modify its structure .

These reactions are crucial for determining the drug's pharmacokinetic profile and therapeutic effectiveness.

Mechanism of Action

Naftopidil exerts its therapeutic effects primarily through selective antagonism of alpha-1 adrenergic receptors, particularly the alpha-1D subtype. This action leads to:

  • Smooth Muscle Relaxation: By blocking these receptors in the prostate and bladder neck, Naftopidil reduces resistance to urinary flow.
  • Inhibition of Cell Growth: Research indicates that Naftopidil may also inhibit growth in prostate cancer cells by inducing G1 cell cycle arrest, suggesting potential applications beyond benign prostatic hyperplasia treatment .

The drug's ability to modulate intracellular signaling pathways via phospholipase C activation further contributes to its therapeutic effects.

Physical and Chemical Properties Analysis

Naftopidil exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility, which impacts its formulation for oral administration.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range suitable for pharmaceutical applications.

These properties are essential for ensuring effective formulation and delivery methods .

Applications

Naftopidil is primarily used in clinical settings for:

  • Treatment of Benign Prostatic Hyperplasia: It alleviates lower urinary tract symptoms by relaxing smooth muscle in the prostate and bladder neck.
  • Potential Cancer Therapy: Ongoing research suggests that Naftopidil may have applications in prostate cancer prevention or treatment due to its inhibitory effects on cancer cell proliferation .

Additionally, formulations such as buccal films are being explored to enhance bioavailability by bypassing hepatic first-pass metabolism .

Introduction to Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)

Pathophysiology of BPH: Cellular Proliferation and Smooth Muscle Dynamics

BPH development involves multifactorial processes driven by hormonal alterations, stromal-epithelial interactions, and autonomic nervous system influences. Androgens, particularly dihydrotestosterone (DHT), act as critical mitogenic signals promoting cellular proliferation. Testosterone conversion to DHT via 5α-reductase enzyme activity within prostatic stromal cells creates a microenvironment conducive to hyperplasia [1] [4]. Histopathological analyses reveal two distinct components: static (epithelial hyperplasia) and dynamic (smooth muscle contraction). The static component increases tissue volume, directly compressing the urethral lumen, while the dynamic component involves α1-adrenoceptor-mediated contraction of prostatic smooth muscle fibers [9].

Prostatic stroma contains abundant smooth muscle cells (SMCs) whose contractile state regulates urethral resistance. These SMCs exhibit tonic contraction mediated primarily through α1A-adrenoceptor activation by norepinephrine released from sympathetic nerves [3] [9]. The cellular composition varies significantly between individuals, with some prostates exhibiting predominantly glandular hyperplasia and others demonstrating stromal predominance. This histological heterogeneity explains the variable clinical response to pharmacological interventions targeting different BPH components [4].

Table 1: Cellular Components in BPH Pathophysiology

ComponentCell TypesPhysiological RoleTherapeutic Target
EpithelialLuminal secretory cells, Basal cellsGlandular proliferation, Prostate volume increase5α-reductase inhibitors
StromalFibroblasts, Smooth muscle cellsExtracellular matrix production, Contractile toneα1-adrenoceptor antagonists
VascularEndothelial cells, PericytesAngiogenesis, Nutrient supplyNot directly targeted
InflammatoryLymphocytes, MacrophagesCytokine production, Tissue remodelingInvestigational

Recent research highlights the significance of prostatic inflammation in BPH progression. Inflammatory infiltrates release growth factors (e.g., FGF, TGF-β) and cytokines that promote stromal proliferation and tissue remodeling. This creates a self-perpetuating cycle of inflammation and hyperplasia that exacerbates urethral obstruction over time [1]. Additionally, autocrine/paracrine signaling within the prostate involves noradrenaline production by prostatic cells themselves, suggesting local catecholamine synthesis may contribute to smooth muscle tone independent of neuronal input [9].

Role of α1-Adrenoceptors in Prostatic and Bladder Physiology

The sympathetic nervous system regulates prostatic smooth muscle tone through α1-adrenoceptors (α1-ARs). Molecular cloning has identified three subtypes: α1A (approximately 70% of prostatic α1-ARs), α1B (primarily vascular), and α1D (predominant in bladder and spinal cord) [3] [7] [9]. These receptors belong to the G-protein-coupled receptor (GPCR) superfamily, coupling primarily to Gq/11 proteins. Receptor activation triggers phospholipase C (PLC) activation, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC), collectively inducing smooth muscle contraction [1] [9].

Prostatic α1A-ARs concentrate in the stromal compartment, particularly in the bladder neck, prostatic capsule, and urethra. Their activation directly increases urethral resistance, contributing significantly to voiding symptoms [3] [9]. In contrast, α1D-ARs predominate in the bladder detrusor muscle (constituting 33-66% of α1-AR mRNA) and sacral spinal cord. Animal models demonstrate that α1D-AR knockout mice exhibit reduced bladder contractility and decreased micturition frequency, suggesting this subtype modulates afferent signaling and bladder hypersensitivity underlying storage symptoms [3] [4]. Additionally, α1D-ARs show upregulation in hypertrophied bladders, further implicating them in bladder dysfunction secondary to chronic outflow obstruction [3].

Table 3: α1-Adrenoceptor Subtype Distribution and Function

SubtypeTissue DistributionPhysiological FunctionsReceptor Proportion
α1AProstate stroma, Bladder neck, UrethraProstate smooth muscle contraction, Urethral resistance~70% in prostate
α1BVascular smooth muscle, Spleen, LiverVasoconstriction, Blood pressure regulation<5% in prostate
α1DBladder detrusor, Sacral spinal cord, AortaBladder contractility, Afferent signaling, Central modulation33-66% in bladder

The functional significance of receptor subtypes extends beyond smooth muscle contraction. In vitro studies reveal that α1-AR stimulation activates mitogenic pathways including MAP kinase cascades, potentially contributing to stromal proliferation in BPH [5] [9]. Additionally, α1-ARs modulate neurotransmitter release from cholinergic nerves in the bladder, influencing detrusor contractility during voiding. The heterogeneous distribution and functional diversity of α1-AR subtypes provide the pharmacological rationale for subtype-selective antagonists in LUTS/BPH management [3] [9].

Properties

CAS Number

133024-36-9

Product Name

NH-Naftopidil

IUPAC Name

4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]naphthalen-1-ol

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C24H28N2O4/c1-29-24-9-5-4-8-21(24)26-14-12-25(13-15-26)16-18(27)17-30-23-11-10-22(28)19-6-2-3-7-20(19)23/h2-11,18,27-28H,12-17H2,1H3

InChI Key

YSVLPXXMZYGJCE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O

Synonyms

(naphthyl)hydroxy-naftopidil
NH-naftopidil

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.